molecular formula C14H13ClN6O5S B037595 Imazosulfuron CAS No. 122548-33-8

Imazosulfuron

Cat. No. B037595
Key on ui cas rn: 122548-33-8
M. Wt: 412.8 g/mol
InChI Key: NAGRVUXEKKZNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04994571

Procedure details

In 30 ml of acetonitrile are dissolved 2.32 g (0.01 mole) of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide and 2.02 g (0.02 mole) of triethylamine, followed by addition of 1.60 g (0.01 mole) of phenyl chloroformate with stirring at 10° to 20° C. The mixture is further stirred at 20° to 25° C. for 30 minutes, and to the mixture are added 1.00 g (0.010 mole) of methanesulfonic acid and then 1.55 g (0.01 mole) of 2-amino-4,6-dimethoxypyrimidine. The mixture is stirred at 60° C. for 15 minutes. After cooling, the crystals which separates out are collected by filtration and washed with water 3 times with 10 ml of water each. The crystals were then dried in vacuo over P2O5 to give 3.42 g (yield 83.0%) of the title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
2.32 g
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH2:14])(=[O:13])=[O:12].C(N(CC)CC)C.Cl[C:23](OC1C=CC=CC=1)=[O:24].CS(O)(=O)=O.[NH2:37][C:38]1[N:43]=[C:42]([O:44][CH3:45])[CH:41]=[C:40]([O:46][CH3:47])[N:39]=1>C(#N)C>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH:14][C:23]([NH:37][C:38]1[N:39]=[C:40]([O:46][CH3:47])[CH:41]=[C:42]([O:44][CH3:45])[N:43]=1)=[O:24])(=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
1.55 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Step Four
Name
Quantity
2.32 g
Type
reactant
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)N
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 10° to 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is further stirred at 20° to 25° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture is stirred at 60° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals which separates out are collected by filtration
WASH
Type
WASH
Details
washed with water 3 times with 10 ml of water each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crystals were then dried in vacuo over P2O5

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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